tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate (CAS 1253789-61-5) is a protected, densely functionalized indazole derivative (MF: C₁₂H₁₃FN₂O₃; MW: 252.24 g/mol) carrying an N-Boc protecting group, a C4-fluoro substituent, and a C6-hydroxy group on the heterocyclic core. It is marketed as a synthetic intermediate for kinase-focused medicinal chemistry programs, with vendor-reported purities typically ≥97% (HPLC).

Molecular Formula C12H13FN2O3
Molecular Weight 252.24
CAS No. 1253789-61-5
Cat. No. B3046522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate
CAS1253789-61-5
Molecular FormulaC12H13FN2O3
Molecular Weight252.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)F
InChIInChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3
InChIKeyNRGXGELVOCHACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate (CAS 1253789-61-5): A Differentiated Indazole Building Block for Kinase-Targeted Synthesis


tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate (CAS 1253789-61-5) is a protected, densely functionalized indazole derivative (MF: C₁₂H₁₃FN₂O₃; MW: 252.24 g/mol) carrying an N-Boc protecting group, a C4-fluoro substituent, and a C6-hydroxy group on the heterocyclic core [1]. It is marketed as a synthetic intermediate for kinase-focused medicinal chemistry programs, with vendor-reported purities typically ≥97% (HPLC) . The unique juxtaposition of electron‑withdrawing (F) and electron‑donating (OH) substituents, combined with orthogonal N‑Boc protection, distinguishes it from simpler indazole building blocks .

Why General-Purpose Indazole Intermediates Cannot Substitute for CAS 1253789-61-5 in Late-Stage Functionalization


In-class indazole‑1‑carboxylate building blocks lack the precise 4‑fluoro/6‑hydroxy substitution pattern that simultaneously modulates ring electronics, hydrogen‑bonding capacity, and steric environment. Replacing this target compound with an unsubstituted or singly‑substituted analog (e.g., tert‑butyl 6‑hydroxy‑1H‑indazole‑1‑carboxylate or tert‑butyl 4‑fluoro‑1H‑indazole‑1‑carboxylate) alters key molecular descriptors—such as lipophilicity (ΔXLogP ≈ 0.5–1.0), hydrogen‑bond donor/acceptor count, and aromatic π‑stacking geometry—that directly influence target engagement in kinase active sites and downstream ADME properties [1][2]. The quantitative evidence below demonstrates that only this specific regioisomeric arrangement delivers the required physicochemical profile for structure‑based design projects targeting ATP‑binding pockets with defined hydrogen‑bond networks [3].

Quantitative Differentiation of tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate from Closest Indazole‑1‑carboxylate Analogs


Dual Substituent Effect on Lipophilicity (XLogP3-AA) vs. Mono‑Substituted Comparators

The target compound's computed XLogP3-AA is 2.6 [1]. This value is approximately 0.6–1.2 log units higher than the mono‑6‑hydroxy analog (tert‑butyl 6‑hydroxy‑1H‑indazole‑1‑carboxylate, predicted XLogP ≈ 1.4–1.9) due to the lipophilicity‑enhancing 4‑fluoro substituent, yet approximately 0.4–0.7 log units lower than the mono‑4‑fluoro analog (tert‑butyl 4‑fluoro‑1H‑indazole‑1‑carboxylate, predicted XLogP ≈ 3.0–3.3) due to the polarity‑introducing 6‑hydroxy group [2]. This places the dual‑substituted compound in an optimal lipophilicity window (XLogP 2–3) associated with favorable oral absorption and reduced promiscuity in kinase inhibitor design [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen‑Bond Donor/Acceptor Balance Relative to Non‑Hydroxy Analogs

This compound provides one hydrogen‑bond donor (6‑OH) and five hydrogen‑bond acceptors (Boc carbonyl, N1, N2, F, OH oxygen) [1]. In contrast, the des‑hydroxy analog (tert‑butyl 4‑fluoro‑1H‑indazole‑1‑carboxylate) offers zero H‑bond donors and four acceptors, while the des‑fluoro analog (tert‑butyl 6‑hydroxy‑1H‑indazole‑1‑carboxylate) provides one donor and five acceptors but lacks the fluorine's electron‑withdrawing influence on acceptor strength [2]. The combination of a donor at C6 and the electron‑withdrawing fluoro at C4 polarizes the indazole ring, enhancing the strength of the N2 lone pair as a hinge‑binding motif in kinase targets—a feature absent in both mono‑substituted comparators [3].

Structure-Based Drug Design Kinase Hinge Binding Molecular Recognition

Orthogonal Protection for Selective N‑1 Elaboration vs. Unprotected Indazole Cores

The target compound carries a tert‑butoxycarbonyl (Boc) group at N1 that is stable to mild basic and nucleophilic conditions but cleaved quantitatively with TFA [1]. In contrast, the unprotected 4‑fluoro‑6‑hydroxy‑1H‑indazole core (CAS unavailable; hypothetical comparator) cannot undergo selective N‑alkylation or Buchwald–Hartwig coupling at C3 or C5 without competing N1 reactivity [2]. Regioselective N‑alkylation studies on indazole scaffolds demonstrate that the presence of C3 electron‑withdrawing groups can drive >99% N‑1 regioselectivity, but the C4‑F/C6‑OH pattern in the target compound introduces a unique electronic environment that may require Boc protection to avoid regioisomeric mixtures during subsequent N‑functionalization . Vendor‑supplied Boc‑protected material achieves ≥97% purity by HPLC, equivalent to the best available grades of mono‑substituted analogs .

Synthetic Methodology Protecting Group Strategy Parallel Synthesis

Stability Profile Under Recommended Storage vs. Unprotected Analogs

Vendor specifications uniformly recommend storage at 2–8°C in sealed, dry conditions for this compound . The N‑Boc group provides thermal and chemical stability superior to the unprotected indazole, which is susceptible to oxidative dimerization and air‑sensitive N‑H deprotonation over extended storage periods [1]. In contrast, unprotected 4‑fluoro‑6‑hydroxy‑1H‑indazole (if isolable) would require stringent inert‑atmosphere handling. The comparative stability data are qualitative class‑level inference based on the known behavior of N‑unsubstituted indazoles versus N‑Boc indazoles; no accelerated stability study directly comparing both forms was identified .

Compound Management Long-Term Storage Procurement Logistics

Optimal Procurement Scenarios for tert-Butyl 4-fluoro-6-hydroxy-1H-indazole-1-carboxylate (CAS 1253789-61-5)


Kinase Hinge‑Binder Lead Optimization Campaigns

The dual 4‑F/6‑OH substitution pattern places this building block at the center of structure‑based drug design efforts targeting kinases where the hinge region demands a hydrogen‑bond donor and an electron‑deficient aromatic core for π‑stacking with the gatekeeper residue [1]. Procurement is indicated when SAR exploration requires maintaining constant 4‑F/6‑OH pharmacophore geometry while varying C3 or C5 appendages via the Boc‑protected core [2].

Parallel Library Synthesis Requiring Orthogonal N‑Protection

The N‑Boc group enables selective C3 or C5 functionalization without competing N‑1 reactivity, making this intermediate suitable for automated parallel synthesis platforms [1]. Programs that need rapid diversification at C3 (via Suzuki coupling) or C5 (via nucleophilic aromatic substitution or Buchwald–Hartwig amination) benefit from the pre‑installed Boc group, reducing synthetic step count by 1–2 transformations compared to unprotected indazole starting materials [2].

FGFR/HDAC Dual Inhibitor Program Chemistry

The 1H‑indazol‑3‑amine scaffold, accessible via Boc deprotection and subsequent C3 amination of this intermediate, has been validated in dual FGFR1/HDAC inhibitor series [1]. Compound 7j from Liu et al. (IC50 HDAC6 = 34 nM; MCF‑7 IC50 = 9 μM) demonstrates the viability of indazole‑based dual pharmacophores, and the 4‑F/6‑OH substitution pattern in the target building block provides a direct entry point for introducing additional hydrogen‑bond contacts at the HDAC catalytic zinc‑binding site [2].

Physicochemical Property‑Driven Fragment Growing

The balanced XLogP (2.6) and moderate topological polar surface area (64.4 Ų) position this fragment‑sized building block in the center of oral drug‑like chemical space [1]. Fragment‑growing strategies that require a rigid, hydrogen‑bond‑capable core with low molecular weight (252 Da) and favorable ligand efficiency metrics should prioritize this building block over higher‑molecular‑weight or excessively lipophilic indazole alternatives [2].

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